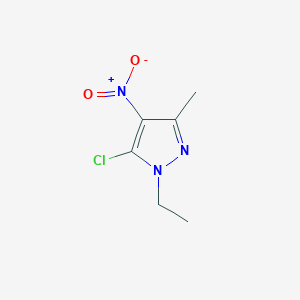

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEYFGYMSCITJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves a multi-step process:

Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methylpyrazole with sodium nitrite under suitable conditions to introduce the nitro group.

Ethylation: Finally, the compound is ethylated at position 1 using an appropriate ethylating agent.

Chemical Reactions Analysis

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group at position 4 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group at position 3 can be oxidized to a carboxyl group using strong oxidizing agents.

Scientific Research Applications

Scientific Research Applications

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is used in scientific research across various disciplines:

- Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.

- Biology The compound is investigated as a bioactive molecule with potential antimicrobial and anti-inflammatory properties [1, 5]. Studies have shown that pyrazole derivatives with chlorine, fluorine, methyl, and nitro substituents can increase the biological activity of synthesized molecules .

- Medicine It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

- Industry This compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Pyrazole derivatives, including 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, have demonstrated anticancer activity. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Prostate Cancer | LNCaP | Suppression of tumor growth |

These derivatives exhibit both in vitro antiproliferative effects and in vivo antitumor activities, making them potential candidates for cancer therapy.

Safety Information

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives:

Physicochemical Properties

- Molecular Weight : The phenyl-substituted analog (C₁₀H₈ClN₃O₂) has a molecular weight of 237.64 , whereas the ethyl-methyl variant (C₇H₉ClN₃O₂) is lighter (~214.6 g/mol), favoring better solubility in organic solvents.

- Reactivity : The nitro group at position 4 is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. Chlorine at position 5 further polarizes the ring .

- Stability : Ethyl and methyl groups may improve thermal stability compared to phenyl analogs, which are prone to oxidative degradation .

Biological Activity

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (C7H8ClN3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with biological targets. The presence of the chloro, ethyl, and nitro substituents enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3O2 |

| Molecular Weight | 189.60 g/mol |

| Melting Point | 90–92 °C |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds under acidic conditions. The following general synthetic pathway has been reported:

- Formation of the Pyrazole Ring : A hydrazine derivative reacts with an α,β-unsaturated carbonyl compound.

- Chlorination : The resulting compound undergoes chlorination to introduce the chloro group.

- Nitration : Nitration introduces the nitro group at the 4-position of the pyrazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. Research indicates that compounds containing pyrazole structures exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as inhibition of topoisomerases, alkylation of DNA, and disruption of tubulin polymerization .

- Case Studies : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has also demonstrated antimicrobial properties:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. The nitro group in 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole may contribute to this activity:

- Mechanism : Anti-inflammatory action may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Research Findings

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole?

- Answer : The synthesis of substituted pyrazoles often involves cyclocondensation of hydrazines with β-diketones or via the Vilsmeier-Haack reaction. For example, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde was synthesized using the Vilsmeier-Haack protocol (POCl₃/DMF), with reaction times varying between 1–10 hours and yields up to 67% . For nitro-substituted derivatives, nitration of pre-functionalized pyrazoles under controlled conditions (e.g., HNO₃/H₂SO₄) is typical. Substituents like ethyl and methyl groups may require protection/deprotection strategies to avoid side reactions during nitration.

Q. How is 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole characterized spectroscopically?

- Answer : Comprehensive characterization involves:

- ¹H/¹³C NMR : Distinct signals for substituents (e.g., ethyl CH₂ at δ ~2.8 ppm, nitro group deshielding adjacent protons) .

- IR Spectroscopy : Nitro group vibrations (~1520–1350 cm⁻¹) and C-Cl stretches (~750–550 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 238 for a related chloro-nitro pyrazole) and fragmentation patterns .

- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in cross-coupling reactions?

- Answer : The nitro group at position 4 is electron-withdrawing, activating the pyrazole ring for nucleophilic substitution at position 5 (chloro site). However, steric hindrance from the ethyl and methyl groups (positions 1 and 3) may reduce accessibility. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, THF) are effective, but yields depend on substituent bulkiness. A study on 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde achieved 53% yield under optimized conditions .

Q. What computational approaches predict the biological activity of nitro-pyrazole derivatives?

- Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins. For anticonvulsant activity, nitro-pyrazoles like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides showed interactions with GABA receptors (IC₅₀ ~10–50 µM) . Density Functional Theory (DFT) calculates electronic parameters (HOMO-LUMO gaps, dipole moments) to correlate with pharmacokinetic properties.

Q. How can hybrid molecules incorporating 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole be synthesized?

- Answer : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables hybridization with triazoles. A triazole-pyrazole hybrid (4-(4-methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole) was synthesized in 61% yield using CuSO₄/ascorbate in THF/H₂O at 50°C . Challenges include regioselectivity control and purification of polar intermediates via column chromatography (silica gel, hexane/EtOAc).

Q. What are the challenges in modifying the nitro group for pharmacological applications?

- Answer : Reduction of nitro to amino groups (e.g., H₂/Pd-C) is common but risks over-reduction or ring saturation. Selective reduction requires careful catalyst selection (e.g., Fe/HCl for partial reduction). In anticonvulsant studies, nitro groups enhanced activity by improving membrane permeability, but metabolic instability (e.g., nitroso intermediates) limits in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.